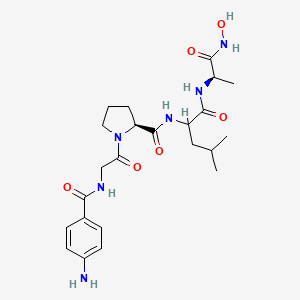

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid

描述

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is a synthetic compound known for its role as a collagenase inhibitor. It is a tetrapeptidyl hydroxamic acid with the empirical formula C23H34N6O6 and a molecular weight of 490.55. This compound is used in various biochemical and physiological studies due to its ability to inhibit metalloproteases, particularly collagenases.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid involves multiple steps, starting from the amino acid derivatives. The process typically includes the following steps:

Peptide Coupling: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed at specific stages to allow further reactions.

Hydroxamic Acid Formation: The final step involves the conversion of the terminal carboxyl group to a hydroxamic acid using hydroxylamine hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxamic acid groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the hydroxamic acid.

Reduction: Reduced forms of the peptide or hydroxamic acid.

Substitution: Substituted derivatives with modified amino or hydroxamic acid groups.

科学研究应用

Cancer Therapy

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid has been studied for its potential in cancer therapy due to its ability to inhibit MMPs, which are often overexpressed in tumors. By preventing the breakdown of the extracellular matrix, this compound can inhibit tumor invasion and metastasis.

Case Study:

In a study published in Toxins, the compound was evaluated alongside other MMP inhibitors for its effectiveness against local tissue damage induced by snake venom metalloproteinases. The findings indicated that this hydroxamic acid significantly inhibited proteolytic activities associated with tumor progression, suggesting its potential use in cancer treatment protocols .

Wound Healing

The compound has also been investigated for its effects on wound healing. By inhibiting collagenase activity, it aids in preserving the structural integrity of the extracellular matrix during the healing process.

Data Table: Efficacy of this compound in Wound Healing

Neuroprotective Effects

Recent research has explored the neuroprotective properties of hydroxamic acids, including this compound. These compounds have shown promise in treating neurodegenerative diseases by inhibiting histone deacetylases (HDACs), which are involved in neuronal apoptosis.

Case Study:

A study highlighted that certain hydroxamic acids exhibited neuroprotective effects in transgenic mouse models of Alzheimer’s disease, indicating that this compound could be a candidate for further exploration in neurodegenerative disease therapies .

Molecular Mechanism of Action

The mechanism by which this compound exerts its effects involves coordination with the zinc ion at the active site of MMPs. This interaction is crucial for inhibiting their enzymatic activity, thus preventing the degradation of extracellular matrix components.

Molecular Dynamics Simulation Findings:

作用机制

The mechanism of action of 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid involves its binding to the active site of metalloproteases, particularly collagenases. The hydroxamic acid group chelates the zinc ion in the enzyme’s active site, inhibiting its catalytic activity. This inhibition prevents the breakdown of collagen and other extracellular matrix components, making it useful in studies of tissue remodeling and disease.

相似化合物的比较

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid is unique due to its specific sequence and hydroxamic acid group, which confer high affinity and specificity for collagenases. Similar compounds include:

4-Aminobenzoyl-Gly-Pro-Leu-Ala hydroxamic acid: A closely related compound with a similar inhibitory profile.

N-Hydroxy-4-aminobenzoyl-Gly-Pro-Leu-Ala: Another hydroxamic acid derivative with similar applications.

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala methyl ester: A methyl ester derivative with modified properties.

These compounds share structural similarities but differ in their specific sequences and functional groups, affecting their inhibitory potency and specificity.

生物活性

4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid (commonly referred to as 4AM) is a synthetic compound belonging to the class of hydroxamic acids. These compounds are known for their ability to inhibit matrix metalloproteinases (MMPs), which play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This article reviews the biological activity of 4AM, focusing on its mechanism of action, efficacy in inhibiting MMPs, and its potential therapeutic applications.

Hydroxamic acids like 4AM function primarily as inhibitors of MMPs by chelating the zinc ion present in the active site of these enzymes. This interaction prevents the enzyme from catalyzing the breakdown of extracellular matrix components, which is vital for processes such as wound healing and cancer cell invasion.

Inhibition of Matrix Metalloproteinases

Recent studies have demonstrated that 4AM exhibits potent inhibitory effects against various MMPs, particularly MMP-7. For instance, in a study examining its effects on urothelial carcinoma cells, treatment with 4AM significantly reduced the invasive potential of HT1197 cells, which are known to express active MMP-7. The reduction in invasiveness was attributed to the ability of 4AM to inhibit MMP activity, as shown in Table 1 below:

Table 1: Inhibition Efficacy of 4AM on MMP Activity

| Compound | IC50 (μM) | Target MMP |

|---|---|---|

| 4AM | 408.3 | MMP-7 |

| ARP | 55.4 | MMP-2 |

| CP | 8.9 | MMP-9 |

| PH | 793.2 | MMP-1 |

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. As observed, while 4AM is effective, it is less potent compared to other inhibitors like ARP and CP .

Case Studies and Research Findings

- Urothelial Carcinoma Study : In a study focused on bladder cancer, treatment with 4AM resulted in a significant decrease in cell invasiveness linked to MMP-7 expression. The study highlighted that silencing MMP-7 expression via siRNA further decreased invasiveness, confirming the role of this enzyme in tumor progression .

- Snake Venom Protease Inhibition : Another research explored the use of 4AM as an inhibitor against metalloproteinases derived from snake venom. The compound demonstrated significant inhibition of proteolytic and hemorrhagic activities associated with Bothrops atrox venom, showcasing its potential as a therapeutic agent in venomous snake bites .

- Collagen Release Assay : A separate investigation assessed the release of collagen from cultured cells treated with 4AM. The results indicated that at a concentration of 20 μM, there was a notable reduction in collagen release compared to untreated controls, suggesting that 4AM effectively modulates collagen metabolism through MMP inhibition .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that compounds similar to 4AM retain significant activity within lung tissues and exhibit favorable absorption profiles. However, detailed studies specifically addressing the pharmacokinetics of 4AM are still required for comprehensive understanding .

属性

IUPAC Name |

1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHUHFFMOPIVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274440 | |

| Record name | MMP Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124168-73-6 | |

| Record name | MMP Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。